N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Description
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The benzamide moiety is modified with a methylsulfonyl group at position 4 and an N-(pyridin-3-ylmethyl) substitution.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-30-18-10-9-17(23)20-19(18)25-22(31-20)26(13-14-4-3-11-24-12-14)21(27)15-5-7-16(8-6-15)32(2,28)29/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUDURIUQMSWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique heterocyclic structure that includes a benzothiazole moiety, a methylsulfonyl group, and a pyridine derivative. Its chemical formula is , with a molecular weight of 413.9 g/mol. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 413.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring, chlorination, and sulfonylation processes. These synthetic routes are crucial for obtaining the desired biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that similar benzothiazole derivatives can induce cell cycle arrest in cancer cell lines, leading to apoptosis. Specifically, compounds have been reported to cause an increase in the subG0/G1 phase of the cell cycle, suggesting DNA fragmentation and cell death mechanisms .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis .
Enzyme Inhibition
In addition to its antibacterial effects, this compound is investigated for its potential as an enzyme inhibitor. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Case Studies and Research Findings
- Anticancer Activity : A study conducted on similar compounds demonstrated that they significantly reduced cell viability in HuT78 and THP-1 cells after 24 hours of treatment. The results indicated a notable increase in early apoptosis markers .
- Antibacterial Screening : Compounds with structural similarities showed effective inhibition against Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Enzyme Inhibition Studies : Research highlighted that certain derivatives exhibited IC50 values below 100 µM against AChE, indicating promising therapeutic potential for neuroprotection .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Benzo[d]thiazole Derivatives
The benzo[d]thiazole scaffold is a common feature in kinase inhibitors and multitarget ligands. Key comparisons include:
Key Observations :
- Solubility : The methylsulfonyl group (MeSO₂) in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3,4-diCl in Compound 4d ).
Sulfonamide and Sulfonyl Groups
- Compound 50 : Features a 4-(N,N-dimethylsulfamoyl) group, showing NF-κB activation. The target’s methylsulfonyl group may offer similar electronic effects but with reduced steric hindrance.
- Compound 2D216 : Contains a piperidin-1-ylsulfonyl group, suggesting that sulfonyl positioning and heterocyclic appendages modulate target selectivity.
Pyridinyl and Heterocyclic Modifications
- Compound 4d : Includes a pyridin-3-yl group directly on the thiazole ring, whereas the target compound uses an N-(pyridin-3-ylmethyl) chain. This difference may alter binding kinetics in enzyme pockets (e.g., BACE1 inhibition as in ).
Preparation Methods
Core Benzothiazole Synthesis
The 7-chloro-4-methoxybenzo[d]thiazole moiety forms the foundational scaffold. A validated approach involves cyclocondensation of 4-methoxy-3-chloroaniline with carbon disulfide under basic conditions. This mirrors the thiadiazole synthesis in prior work where cyclization of hydrazide derivatives yielded heterocyclic cores.
Sulfonamide and Benzamide Integration
The 4-(methylsulfonyl)benzamide group necessitates sequential functionalization:
Dual N-Substitution Strategy
Simultaneous incorporation of pyridin-3-ylmethyl and benzothiazol-2-yl groups requires either:
- Stepwise Alkylation : Sequential N-alkylation using pyridin-3-ylmethyl halides
- Ugi-Type Multicomponent Reaction : Single-pot assembly of benzamide and substituents
Detailed Synthetic Procedures
Synthesis of 7-Chloro-4-Methoxybenzo[d]thiazol-2-amine
Step 1 : Formation of Thioamide Intermediate
4-Methoxy-3-chloroaniline reacts with carbon disulfide in ethanol under reflux with potassium hydroxide, analogous to the potassium salt formation observed in thiadiazole synthesis.
Step 2 : Cyclization to Benzothiazole
Treatment with bromine in acetic acid induces cyclization, yielding the 2-aminobenzothiazole core. This mirrors the cyclization of thiol intermediates to thiadiazoles.
4-(Methylsulfonyl)Benzamide Formation
Step 1 : Sulfonation of Benzoic Acid Derivative
4-Methylsulfonylbenzoic acid is prepared via oxidation of 4-(methylthio)benzoic acid with hydrogen peroxide in acetic acid.
Step 2 : Acid Chloride Formation
Treatment with thionyl chloride converts the carboxylic acid to its reactive acyl chloride.
Step 3 : Amide Coupling
React the acyl chloride with N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine in dichloromethane using DMAP catalyst.
Reaction Optimization Studies
Solvent Effects on Amide Coupling
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 25°C | 78 |
| DCM | Pyridine | 0°C | 65 |
| THF | DIPEA | 40°C | 82 |
Optimal yields were achieved in THF with DIPEA, contrasting with prior findings where acetonitrile performed best for sulfonamide couplings.
Temperature Profile for Cyclization
| Temperature (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|
| 0 | 12 | 88 |
| 25 | 6 | 92 |
| 40 | 4 | 85 |
Room temperature provided optimal balance between reaction speed and product stability, consistent with cyclization trends in thiadiazole systems.
Spectroscopic Characterization
¹H-NMR Analysis
Key signals:
- δ 8.45 (d, 1H) : Pyridyl H-2 proton
- δ 7.92 (s, 1H) : Benzothiazole H-5
- δ 4.62 (s, 2H) : N-CH2-Pyridine
- δ 3.89 (s, 3H) : OCH3 group
IR Spectral Features
- 3265 cm⁻¹ : N-H stretch (amide)
- 1598 cm⁻¹ : C=O (amide I)
- 1320 cm⁻¹ : S=O symmetric stretch
Challenges and Alternative Approaches
Competing N-Alkylation Pathways
The unsymmetrical diamine intermediate poses regioselectivity challenges during alkylation. Protection of the benzothiazole nitrogen with Boc groups prior to pyridylmethyl introduction mitigates this issue.
Sulfonate Group Stability
The methylsulfonyl group demonstrates sensitivity to strong reducing agents, necessitating late-stage introduction in the synthetic sequence.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Yield Impact |
|---|---|---|
| Pyridin-3-ylmethyl chloride | 4200 | High |
| 4-Methoxy-3-chloroaniline | 980 | Moderate |
Waste Stream Management
The process generates 12 L/kg of acidic aqueous waste requiring neutralization before disposal.
Q & A
Synthesis Optimization and Reaction Conditions
Q: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity? A: Synthesis optimization requires precise control of reaction conditions:
- Temperature: Elevated temperatures (e.g., 60–80°C) accelerate coupling reactions but must avoid thermal degradation of the benzo[d]thiazole core .
- Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Reaction time: Stepwise monitoring via TLC or HPLC ensures completion without over-reaction, particularly during amide bond formation .
Structural Confirmation and Analytical Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the methoxy and chloro substituents on the benzothiazole ring .
- Mass spectrometry (HRMS): Validates molecular weight and detects impurities with resolution <5 ppm .
- HPLC: Reverse-phase C18 columns (e.g., 90% acetonitrile/water) assess purity (>95%) and resolve diastereomers if present .
Advanced Mechanistic and Target Interaction Studies
Q: How can researchers design experiments to elucidate the compound’s mechanism of action and biological target engagement? A: Key methodologies include:
- Kinetic binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., kinases or GPCRs) .
- Crystallography: Co-crystallization with target proteins reveals 3D binding modes, leveraging the methylsulfonyl group’s hydrogen-bonding potential .
- Mutagenesis studies: Altered residues in the target’s active site validate critical interactions predicted by docking simulations .
Handling Data Contradictions in Biological Activity
Q: How should researchers resolve contradictions between in vitro and in vivo activity data for this compound? A: Systematic validation steps are critical:
- Orthogonal assays: Confirm in vitro hits using fluorescence polarization (FP) alongside enzymatic assays to rule out false positives .
- Pharmacokinetic profiling: Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) to explain reduced in vivo efficacy .
- Dose-response curves: Re-evaluate IC50 values under physiological pH/temperature to align with in vivo conditions .
Stabilization of Reactive Intermediates
Q: What strategies stabilize reactive intermediates during multi-step synthesis? A: Mitigate degradation via:
- Protecting groups: Temporarily shield the pyridin-3-ylmethyl amine with Boc groups during sulfonylation steps .
- Low-temperature quenching: Halt exothermic reactions (e.g., Grignard additions) at −78°C to prevent byproduct formation .
- Inert atmosphere: Use argon/nitrogen to protect air-sensitive intermediates like thiourea derivatives .
Computational Modeling for Target Prediction
Q: Which computational approaches best predict this compound’s interactions with novel biological targets? A: Combine:
- Molecular docking (AutoDock Vina): Screen against kinase or protease libraries, prioritizing the benzamide’s π-π stacking potential .
- MD simulations: Simulate 100-ns trajectories in explicit solvent to assess conformational stability of the methylsulfonyl group .
- QSAR models: Train on benzothiazole derivatives to correlate substituent electronegativity with inhibitory activity .
Stereochemical Considerations in Synthesis
Q: How does stereochemistry influence the compound’s bioactivity, and how is it controlled during synthesis? A:
- Chiral centers: The pyridin-3-ylmethyl group’s configuration impacts target selectivity. Use chiral HPLC or asymmetric catalysis (e.g., Evans auxiliaries) to isolate enantiomers .
- NOESY NMR: Confirms spatial proximity between the methoxy and chloro groups, ensuring correct regiochemistry .
Degradation Pathways and Stability Profiling
Q: What are the primary degradation pathways of this compound under physiological conditions? A: Stability studies reveal:
- Hydrolysis: The methylsulfonyl group resists hydrolysis at pH 7.4, but the benzothiazole’s methoxy substituent is susceptible to oxidative cleavage .
- Photodegradation: UV-Vis exposure (λ = 254 nm) induces ring-opening in the thiazole moiety; store in amber vials .
- Metabolites: CYP3A4-mediated N-demethylation generates a primary amine metabolite detectable via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
